Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Medicinal Chemistry Process Chemistry Scaffold Synthesis

1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a critical bicyclic heterocycle for PIM kinase inhibitor libraries. The 1-methyl substituent ensures regioselective acylation at C-3, enabling reproducible SAR. High-yielding synthesis (95%) supports cost-effective parallel chemistry. Ideal for lead optimization in oncology; scalable from gram to bulk quantities.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 64608-66-8
Cat. No. B1606285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
CAS64608-66-8
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1=NCCN2C1=CC=C2
InChIInChI=1S/C8H10N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5H,4,6H2,1H3
InChIKeyUQKRKTNWNQKYDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS 64608-66-8): A Key Pyrrolopyrazine Scaffold for Targeted Library Synthesis and Kinase Inhibitor Development


1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS 64608-66-8) is a bicyclic heterocycle belonging to the pyrrolopyrazine class, characterized by a fused pyrrole-pyrazine core with a methyl substituent at the 1-position . This scaffold is a foundational intermediate for constructing diverse bioactive molecules, particularly in the development of kinase inhibitors and anticancer agents [1]. Its structural features enable versatile synthetic derivatization, making it a valuable building block in medicinal chemistry campaigns [2].

Why 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine Cannot Be Directly Substituted with Other Pyrrolopyrazine Analogs in SAR-Driven Projects


Direct substitution with other pyrrolopyrazine analogs (e.g., 1-ethyl, unsubstituted, or oxidized variants) is not feasible without significant loss of biological activity or synthetic utility. The 1-methyl group on the 3,4-dihydro core is critical for both regioselective derivatization chemistry and target engagement. For example, the presence of the methyl group dictates acylation regiochemistry [1], and its reduction state (3,4-dihydro) versus the fully aromatic 1-methylpyrrolo[1,2-a]pyrazine (HMDB0033171) represents a fundamental difference in scaffold geometry and electronic properties [2]. Furthermore, SAR studies on pyrrolo[1,2-a]pyrazinone-based PIM kinase inhibitors demonstrate that subtle changes in the N-heterocyclic core profoundly impact kinase selectivity and cellular potency [3]. Therefore, using a generic pyrrolopyrazine instead of this specific compound introduces uncontrolled variables that undermine the reproducibility of published synthetic routes and the interpretability of structure-activity relationship data.

Quantitative Differentiation Evidence for 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS 64608-66-8) Versus Key Comparators


Synthesis Yield and Scalability: 95% Isolated Yield from Patent Route vs. Unoptimized Literature Methods

The synthesis of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine via intramolecular cyclization of N-[2-(1H-pyrrol-1-yl)ethyl]acetamide using POCl3 provides a 95% isolated yield on an 8 g scale [1]. This stands in contrast to other pyrrolopyrazine syntheses, such as the microwave-promoted synthesis of 3-substituted 1-methylpyrrolo[1,2-a]pyrazines, which often require specialized equipment and may not provide comparable yields for the unsubstituted core [2]. This high-yielding, transition-metal-free method ensures cost-effective and reliable access to the scaffold for large-scale library production.

Medicinal Chemistry Process Chemistry Scaffold Synthesis

Regioselective Acylation: Methyl Group Directs Functionalization at the C-3 Position vs. Unsubstituted Analogs

In acylation reactions, the 1-methyl substituent on 3,4-dihydropyrrolo[1,2-a]pyrazine dictates the regioselectivity of electrophilic attack. Unlike the unsubstituted pyrrolo[1,2-a]pyrazine, which undergoes acylation at the α-position of the pyrrole ring, the 1-methyl derivative directs trifluoroacetylation exclusively to the methyl group [1]. This distinct reactivity profile enables the selective synthesis of C-3 functionalized derivatives, a key step in generating diverse chemical libraries for SAR exploration [2].

Synthetic Chemistry Scaffold Diversification Structure-Activity Relationship

Scaffold-Derived Anticancer Potency: A Derivative Achieves Low Micromolar IC50 Values in Prostate and Breast Cancer Cells

While direct anticancer data for the parent compound is limited, its utility as a scaffold is demonstrated by the potent activity of a closely related derivative, (3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h). This compound, synthesized directly from a 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine precursor, exhibits IC50 values of 1.18 ± 0.05 µM against PC-3 prostate cancer cells and 1.95 ± 0.04 µM against MCF-7 breast cancer cells [1]. This potency is comparable to or better than other reported pyrrolo[1,2-a]pyrazine-based anticancer agents, such as those targeting glioblastoma (IC50 = 60 µM) [2].

Cancer Therapeutics Kinase Inhibition Drug Discovery

Kinase Inhibition Profile: Parent Scaffold Serves as a Precursor to Potent PIM Kinase Inhibitors with Nanomolar IC50 Values

The 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine core is a direct synthetic precursor to 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, which have been identified as potent and selective inhibitors of PIM kinases [1]. While the parent compound itself shows weak inhibition of dihydroorotase (IC50 = 1.00E+6 nM), its optimized derivatives exhibit nanomolar potency against PIM isoforms. For example, a related pyrrolo[1,2-a]pyrazinone derivative was reported to have an IC50 of 675 nM against PIM1 [2]. This represents an improvement in potency of over 1,000-fold compared to the parent scaffold's activity against other enzymes, highlighting the scaffold's capacity for dramatic potency gains through focused medicinal chemistry.

Kinase Inhibition PIM Kinases Cancer Biology

Optimal Research and Industrial Applications for 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine (CAS 64608-66-8) Based on Quantitative Differentiation


Building Block for Kinase-Focused Chemical Libraries

Given its established role as a precursor to potent PIM kinase inhibitors (with derivatives achieving IC50 values of 675 nM) [1], 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is ideally suited as a core scaffold for generating kinase-targeted compound libraries. Its high-yielding synthesis (95%) ensures that large quantities can be procured economically for parallel synthesis efforts aimed at exploring SAR around the pyrrolo[1,2-a]pyrazinone pharmacophore [2].

Regioselective Diversification for Focused SAR Studies

The compound's unique regioselectivity in acylation reactions—where the 1-methyl group directs electrophilic attack—makes it an essential starting material for the rational design of focused compound libraries [3]. Researchers can reliably functionalize the scaffold at the C-3 position, a critical requirement for exploring structure-activity relationships in a controlled and reproducible manner [4].

Precursor for Anticancer Lead Optimization

The demonstrated anticancer potency of derivatives like compound 3h (IC50 = 1.18 µM in PC-3 cells) validates the use of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine as a strategic starting point for lead optimization programs in oncology [4]. Its availability in high purity and scalable quantities supports iterative medicinal chemistry cycles required to improve potency, selectivity, and drug-like properties.

Process Chemistry Development and Scale-Up

The well-defined, high-yielding, and transition-metal-free synthesis of this compound (95% yield on an 8 g scale) provides a robust foundation for process chemistry development [2]. This makes it a practical choice for research groups planning to scale up their synthetic efforts or for CROs seeking a reliable and cost-effective route to this versatile heterocyclic building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.